molecular formula C18H29NO B5252059 1-(4-butoxybenzyl)-2-ethylpiperidine

1-(4-butoxybenzyl)-2-ethylpiperidine

Cat. No.: B5252059
M. Wt: 275.4 g/mol
InChI Key: AYBORCGVRBOEIZ-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzyl)-2-ethylpiperidine is a piperidine derivative featuring a 2-ethyl substituent on the piperidine ring and a 4-butoxybenzyl group attached to the nitrogen atom. Piperidine derivatives are widely studied for their diverse pharmacological and industrial applications, ranging from agrochemicals to central nervous system modulators.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-3-5-14-20-18-11-9-16(10-12-18)15-19-13-7-6-8-17(19)4-2/h9-12,17H,3-8,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBORCGVRBOEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCCCC2CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

a) Butonitazene (2-(2-(4-Butoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethyl) Derivatives
  • Structural Similarity : Butonitazene shares the 4-butoxybenzyl group but incorporates a nitro-substituted benzimidazole ring instead of the 2-ethylpiperidine moiety .
  • Key Difference : The benzimidazole core in Butonitazene confers distinct pharmacological properties, contrasting with the simpler piperidine scaffold of 1-(4-butoxybenzyl)-2-ethylpiperidine.
b) TRH 1-27 (1-(2-Ethylpiperidin-1-yl)prop-2-en-1-one)
  • Structural Features: Retains the 2-ethylpiperidine backbone but replaces the 4-butoxybenzyl group with a propenone (α,β-unsaturated ketone) substituent .
  • Synthetic Route : Synthesized via acylation of 2-ethylpiperidine, yielding 72% after silica gel chromatography .
  • Application: Used in chemoproteomics for anti-cancer covalent ligand discovery, highlighting the role of electrophilic warheads (e.g., propenone) in target engagement .
c) 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine
  • Substituent Variation : Features a chlorothiazolemethyl group instead of 4-butoxybenzyl, demonstrating modularity in piperidine-based compound design .
  • Commercial Status : Discontinued by suppliers, suggesting challenges in synthesis, stability, or demand .

Physicochemical Properties

Compound Boiling Point (°C) Purity Key Substituent Reference
2-Ethylpiperidine (Parent) 143 ≥98.0% None
TRH 1-27 N/A 72% yield Propenone
Butonitazene N/A N/A 4-Butoxybenzyl + Benzimidazole
  • Thermodynamic Data : For 2-ethylpiperidine, vapor pressure ranges from 60.29 kPa at 397.51 K to 202.65 kPa at 444.60 K . Similar data for 1-(4-butoxybenzyl)-2-ethylpiperidine is unavailable, highlighting a research gap.

Regulatory and Application Landscape

  • Industrial Applications: Piperidine derivatives like 1-amino-2-ethylpiperidine are used in herbicide synthesis, indicating divergent applications compared to regulated analogs .

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